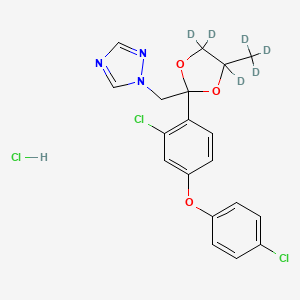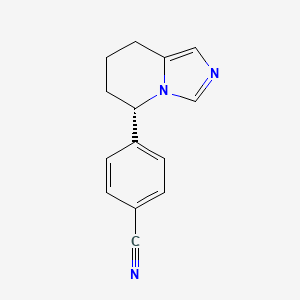
(-)-Fadrozole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Fadrozole is a potent and selective aromatase inhibitor. Aromatase is an enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen levels in the body, making it useful in the treatment of estrogen-dependent conditions such as breast cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Fadrozole involves several steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Fadrozole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can have different biological activities.
Applications De Recherche Scientifique
(-)-Fadrozole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of aromatase inhibition.
Biology: Researchers use it to investigate the role of estrogens in various biological processes.
Medicine: It is used in clinical studies to evaluate its efficacy in treating estrogen-dependent cancers.
Industry: this compound is used in the development of new aromatase inhibitors and other therapeutic agents.
Mécanisme D'action
(-)-Fadrozole exerts its effects by binding to the aromatase enzyme, thereby inhibiting its activity. This prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen synthesis and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (-)-Fadrozole include other aromatase inhibitors such as:
- Anastrozole
- Letrozole
- Exemestane
Uniqueness
This compound is unique in its high selectivity and potency as an aromatase inhibitor. Unlike some other inhibitors, it has a specific stereochemistry that enhances its binding affinity and efficacy. This makes it particularly effective in reducing estrogen levels with minimal side effects.
Propriétés
Numéro CAS |
102676-86-8 |
|---|---|
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-[(5S)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m0/s1 |
Clé InChI |
CLPFFLWZZBQMAO-AWEZNQCLSA-N |
SMILES isomérique |
C1C[C@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
SMILES canonique |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


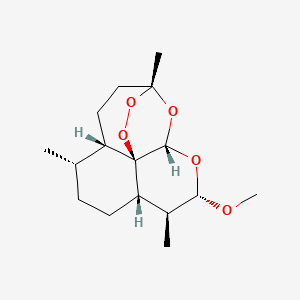

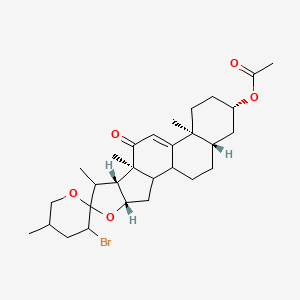
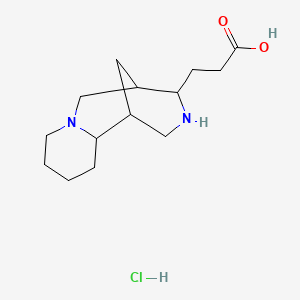
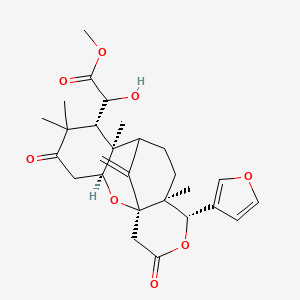
![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
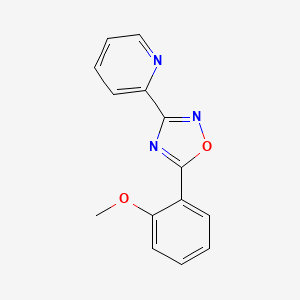

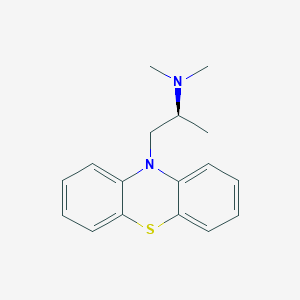
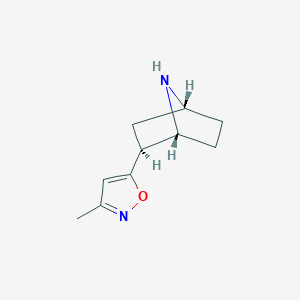
![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
